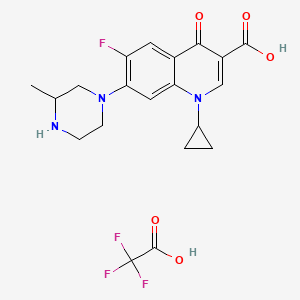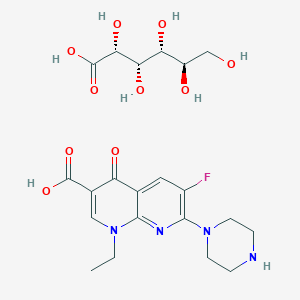
Enoxacin gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it suitable for various pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving gluconic acid in pure water in a reaction container with a stirring device. Enoxacin is then added to the solution, and the mixture is stirred to react. The reaction is allowed to stand, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods. The process includes the use of pH-regulating agents to enhance the solubility of enoxacin in water and selecting appropriate isoosmotic regulating agents to ensure stability and clinical efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including:
Oxidation: Enoxacin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert enoxacin into its reduced forms.
Substitution: Enoxacin can undergo substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of enoxacin, which may have altered antibacterial properties .
Aplicaciones Científicas De Investigación
Enoxacin gluconate has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study DNA gyrase and topoisomerase IV inhibition.
Biology: Investigated for its role in enhancing RNA interference (RNAi) and microRNA processing
Medicine: Applied in the treatment of bacterial infections, including urinary tract infections and gonorrhea It also shows potential in cancer therapy by modulating microRNA processing.
Industry: Utilized in the development of antibacterial agents and as a template for designing new drugs.
Mecanismo De Acción
Enoxacin gluconate exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, enoxacin prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death . Additionally, enoxacin enhances RNA interference by binding to TAR RNA binding protein (TRBP), facilitating the processing of microRNAs .
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different pharmacokinetics.
Levofloxacin: Known for its effectiveness against a broader range of bacteria.
Norfloxacin: Used primarily for urinary tract infections and has a different side effect profile.
Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it suitable for intravenous administration. Its ability to modulate RNA interference and microRNA processing sets it apart from other fluoroquinolones, providing additional therapeutic potential in cancer treatment and antiviral applications .
Propiedades
Número CAS |
85200-30-2 |
|---|---|
Fórmula molecular |
C21H29FN4O10 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
Clave InChI |
UQCAODSJNCBXEG-IFWQJVLJSA-N |
SMILES isomérico |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate](/img/structure/B12339943.png)
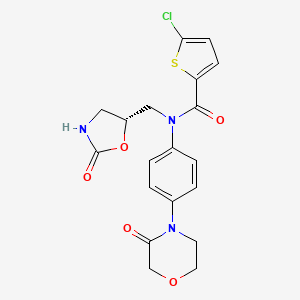
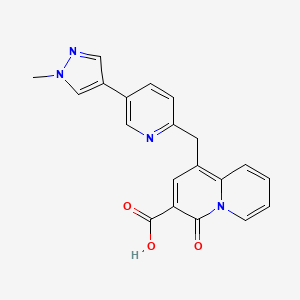
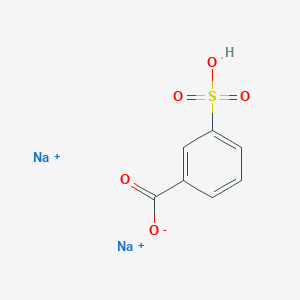
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
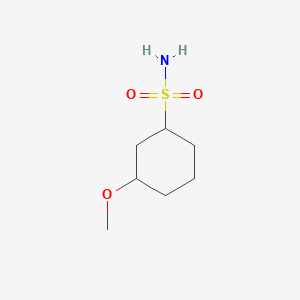
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)

![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)
